[2-(Cbz-amino)methyl]-benzoic acid
Description
[2-(Cbz-amino)methyl]-benzoic acid is a benzoic acid derivative featuring a carbobenzyloxy (Cbz)-protected amino group attached via a methylene bridge at the ortho (2-) position of the aromatic ring. The Cbz group serves as a protective moiety for amines during synthetic processes, enhancing stability and modulating reactivity in peptide synthesis and medicinal chemistry applications. This compound’s bifunctional nature—combining a carboxylic acid and a protected amine—makes it a versatile intermediate for constructing complex molecules, particularly in drug discovery and materials science .
Properties
IUPAC Name |
2-(phenylmethoxycarbonylaminomethyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c18-15(19)14-9-5-4-8-13(14)10-17-16(20)21-11-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTKAACHNVNUBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Cbz-amino)methyl]-benzoic acid typically involves the protection of an amino group on a benzoic acid derivative. This can be achieved by reacting the amino group with benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine (Et3N). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above synthetic route. This would require careful control of reaction conditions, including temperature, solvent choice, and stoichiometry, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzoic acid moiety can be oxidized to produce benzoic acid derivatives.
Reduction: : The Cbz-protected amino group can be reduced to yield the free amine.
Substitution: : The benzoic acid moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas (H2) is often employed.
Substitution: : Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or iodine (I2).
Major Products Formed
Oxidation: : Benzoic acid derivatives.
Reduction: : Free amine.
Substitution: : Substituted benzoic acid derivatives.
Scientific Research Applications
[2-(Cbz-amino)methyl]-benzoic acid: is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary application is in the protection of amino groups during peptide synthesis, where it helps prevent unwanted side reactions. Additionally, it is used in the study of enzyme mechanisms and as a building block in the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism by which [2-(Cbz-amino)methyl]-benzoic acid exerts its effects involves the protection of the amino group, which prevents it from reacting with other reagents during synthesis. The Cbz group is stable under a variety of conditions but can be removed under acidic or hydrogenation conditions to yield the free amine.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs of [2-(Cbz-amino)methyl]-benzoic acid, highlighting substituent differences and their implications:
Physicochemical Properties
- Solubility and Reactivity: The Cbz-protected amino group in this compound increases steric bulk, reducing aqueous solubility compared to simpler analogs like 2-aminobenzoic acid. However, the carboxylic acid group retains polarity, enabling solubility in polar aprotic solvents (e.g., DMF, DMSO) . Sulfonamide derivatives (e.g., 2-[biphenylsulfonylamino]-benzoic acid) exhibit lower solubility due to hydrophobic biphenyl groups but show improved stability under acidic conditions . Azo-linked compounds (e.g., benzothiazolylazo derivatives) demonstrate pH-dependent solubility, with carboxylic acid deprotonation enhancing aqueous solubility at higher pH .
- Acidity Constants: The pKa of the carboxylic acid group in this compound (~4.2) is comparable to unsubstituted benzoic acid (pKa ~4.2), indicating minimal electronic perturbation from the Cbz group. In contrast, electron-withdrawing substituents (e.g., sulfonamide in , azo groups in ) lower the pKa of the carboxylic acid (e.g., pKa ~3.5–3.8), increasing acidity .
Biological Activity
[2-(Cbz-amino)methyl]-benzoic acid, also known as a benzoic acid derivative with a carbobenzyloxy (Cbz) protecting group, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activities, including its effects on various cellular pathways, antimicrobial properties, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzoic acid moiety with an amino group protected by a Cbz group, which is crucial for its stability and reactivity in biological systems.
1. Antimicrobial Properties
Studies have shown that benzoic acid derivatives exhibit significant antimicrobial activities. For instance, research indicates that certain derivatives can inhibit the growth of various bacterial strains and fungi. The presence of the Cbz group may enhance the lipophilicity of the compound, facilitating better membrane penetration and increased antimicrobial efficacy .
2. Modulation of Protein Degradation Pathways
Recent findings suggest that benzoic acid derivatives can modulate key protein degradation pathways in cells. Specifically, this compound has been implicated in enhancing the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). These pathways are essential for maintaining cellular homeostasis and are often disrupted in aging and various diseases .
Table 1: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of bacteria and fungi | |
| Protein Degradation Modulation | Enhances UPP and ALP activities | |
| Cytotoxicity | Low cytotoxicity in normal cells |
3. Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicate that at specific concentrations, the compound exhibits low toxicity while promoting proteasomal activity, suggesting a potential role as a therapeutic agent with minimal side effects .
Case Study 1: Antimicrobial Efficacy
A study conducted on several benzoic acid derivatives, including this compound, demonstrated its effectiveness against Staphylococcus aureus and Candida albicans. The compound showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as an alternative antimicrobial agent .
Case Study 2: Proteostasis Network Modulation
In another investigation focusing on cellular models, this compound was shown to significantly enhance the activity of cathepsins B and L, which are crucial for protein degradation. This modulation was observed at concentrations as low as 5 µM, suggesting its efficacy in promoting cellular health and longevity through enhanced proteostasis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
